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Introduction

Tolfenpyrad is a broad-spectrum insecticide belonging to the pyrazole chemical class.[1][2] Its
chemical name, according to IUPAC, is 4-chloro-3-ethyl-1-methyl-N-[4-(p-
tolyloxy)benzyl]pyrazole-5-carboxamide.[1] Tolfenpyrad is utilized against a variety of insect
pests at all life stages—eqgg, larva, nymph, and adult—on numerous crops.[1] Its primary mode
of action is the inhibition of the mitochondrial electron transport chain, classifying it as a
Mitochondrial Electron Transport Inhibitor (METI).[1][2]

Mechanism of Action

The primary target of Tolfenpyrad is Complex | (NADH:ubiquinone oxidoreductase) of the
mitochondrial respiratory electron transport chain.[1][2][3] By inhibiting this critical enzyme
complex, Tolfenpyrad disrupts the transfer of electrons from NADH to ubiquinone. This
blockage halts the oxidative phosphorylation process, leading to a significant reduction in ATP
synthesis and ultimately causing cellular energy depletion and death.[4] This mechanism is
effective against pests that have developed resistance to other insecticide classes like
carbamates and organophosphates.[3]
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Tolfenpyrad inhibits Complex I, disrupting the electron transport chain and ATP synthesis.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Studies in rats provide the primary basis for understanding the toxicokinetics of Tolfenpyrad in
mammals.[1]

o Absorption: Tolfenpyrad is rapidly absorbed following oral administration.[1] Maximum
plasma concentrations (Tmax) are reached between 2 to 12 hours, depending on the dose.
[5] It is estimated that at least 58% of an orally administered dose is absorbed.[1][5]

 Distribution: The compound is widely distributed throughout the body, with the highest
concentrations found in the liver, kidneys, brown fat, and bone marrow.[1][5][6] Despite its
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wide distribution, Tolfenpyrad shows a low potential for accumulation, and tissue
concentrations decline rapidly.[1][5]

o Metabolism: Tolfenpyrad undergoes extensive metabolism, primarily in the liver.[1] The
parent compound is rarely detected in tissues; instead, the major circulating component is
the metabolite PT-CA.[1][7] The primary metabolic pathways include oxidation of the methyl
group on the tolyloxy ring and the ethyl group on the pyrazole ring, cleavage of the
benzylamine moiety, and subsequent conjugation.[1][7]

o Excretion: The primary route of excretion is via the feces (88-93%), with a minor contribution
from urine (2-3%).[1][7] A significant portion of the dose (50-70%) is excreted into the bile,
mainly as conjugated metabolites.[1][5] These conjugates are subsequently deconjugated by
gut microflora and excreted in the feces.[1]

Metabolic Pathway of Tolfenpyrad in Rats
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Simplified metabolic pathway of Tolfenpyrad in rats.

ble 1: ¢ Toxicokinet :

Parameter Value Reference(s)

Oral Absorption >58% [1][5]

2-8 hours (1 mg/kg bw); 4-12
Tmax (Plasma) [5]
hours (20 mg/kg bw)

Plasma Half-life 11-28 hours [5]
Primary Excretion Route Feces (88-93% within 7 days) [1107]
Urinary Excretion 2-3% within 7 days [1107]
Biliary Excretion 51-70% within 48 hours [5]
Potential for Accumulation Low [1][5]

Acute Toxicity

Tolfenpyrad exhibits moderate toxicity following acute oral exposure. It is not a skin irritant and
is only slightly irritating to the eyes.[5]

Experimental Protocol: Acute Oral Toxicity (Guideline
OECD 401)

The acute oral toxicity is typically determined in rodents (e.g., F344 rats).[1] Animals are fasted
prior to dosing. Tolfenpyrad, suspended in a vehicle like agueous carboxymethyl cellulose or
olive oil, is administered once by oral gavage to several dose groups (e.g., 5 animals per sex
per group).[1][8] A control group receives the vehicle alone. Animals are observed for mortality,
clinical signs of toxicity, and body weight changes for 14 days post-dosing.[8] A full necropsy is
performed on all animals at the end of the study. The LD50 (the dose estimated to be lethal to
50% of the test animals) is then calculated.[1]

Table 2: Acute Toxicity of Tolfenpyrad
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) . Reference(s
Study Type Species Route Vehicle LD50 / LC50 )
) ) 75 mg/kg bw

Oral LD50 Rat Oral Olive Oil [7]
(females)
2113 mg/kg

Oral LD50 Rat Oral Ag. CMC [5]
bw
>2000 mg/kg

Dermal LD50  Rat Dermal - [51[7]
bw

Inhalation ) 1.50-2.21

Rat Inhalation - [51[7]
LC50 mg/L (4 hr)
Skin Irritation Rabbit Dermal - Not an irritant  [5]
o _ Slightly

Eye Irritation Rabbit Ocular - o [5]
irritating

Skin ) ) Not a

o Guinea Pig Dermal - N [5]
Sensitization sensitizer

Repeated-Dose Toxicity (Subchronic and Chronic)

The most consistent finding across multiple species (rat, mouse, dog) and study durations is a
decrease in body weight and/or body weight gain, often accompanied by reduced food
consumption.[9] Other target organs identified in longer-term studies include the liver, kidneys,
and mesenteric lymph nodes.[1][9]

Experimental Protocol: 2-Year Chronic
Toxicity/Carcinogenicity Study (Guideline OECD 452)

Groups of rats (e.g., 50-60 per sex per dose group) are administered Tolfenpyrad in their diet
for 24 months.[1] Dose levels are typically set based on shorter-term studies to establish a
maximum tolerated dose (MTD), a low dose, and an intermediate dose. A concurrent control
group receives the basal diet. Throughout the study, animals are observed daily for clinical
signs. Body weight and food consumption are measured weekly, then bi-weekly or monthly.[1]
Blood and urine samples are collected at interim periods (e.g., 3, 6, 12, 18 months) and at
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termination for hematology and clinical chemistry analysis.[1] A complete necropsy is
performed on all animals, and a comprehensive list of tissues is examined microscopically by a
pathologist to identify non-neoplastic and neoplastic lesions.[1]

Table 3: Summary of Repeated-Dose Oral Toxicity
Studies
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LOAEL (mgl/kg
. . NOAEL (mg/kg
Species Duration bwiday) & Key = Reference(s)
bwiday)
Effects

4.78 (males) /

5.17 (females):
0.906 (males) /
Rat 13-Week Decreased body [11[7]
1.01 (females) ) o
weight gain; liver

& kidney effects.

1.5: Reduced
feed intake,
increased
severity of liver
Rat 2-Year 0.56 fc_)C'f SIS _ [1][10]
histiocytosis of
lymph nodes,
and kidney
tubule

hypertrophy.

20.8: Decreased
body weight gain
and feed
Mouse 78-Week 2.2 ) [1][5]
consumption;
changes in organ

weights.

5: Vomiting,
Dog 13-Week 1 soft/mucoid [1][5]
feces.

5: Vomiting,
Dog 1-Year 1 soft/mucoid [1][5]
feces.

Genotoxicity
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Tolfenpyrad has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity
assays. The collective evidence from these studies indicates that Tolfenpyrad is unlikely to be
genotoxic.[1][5]

Experimental Protocol: In Vivo Mammalian Erythrocyte
Micronucleus Test (Guideline OECD 474)

The assay assesses the ability of a test substance to induce chromosomal damage or damage
to the mitotic apparatus. Typically, mice or rats are treated with Tolfenpyrad, usually via oral
gavage or intraperitoneal injection, at multiple dose levels, including one that induces some
systemic toxicity. A positive control (e.g., a known clastogen) and a vehicle control are also
included. Bone marrow is collected from the animals at appropriate time intervals after dosing
(e.g., 24 and 48 hours). The bone marrow cells are processed and stained to differentiate
between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes
(NCEs, mature). At least 2000 PCEs per animal are scored for the presence of micronuclei.
The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow cytotoxicity. A
significant increase in the frequency of micronucleated PCEs in treated groups compared to
the vehicle control group indicates a positive result.
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Standard workflow for assessing the genotoxic potential of a chemical.

Table 4: Summary of Genotoxicity Assays for
Tolfenpyrad
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Metabolic
Assay Type Test System L. Result Reference(s)
Activation
In Vitro
Bacterial ) ]
S. typhimurium, ] ] )
Reverse E coli With & Without Negative [1]
.coli
Mutation
Mouse
Mammalian Cell ] i )
) Lymphoma With & Without Negative [1]
Gene Mutation
L5178Y cells

Chromosomal Chinese Hamster ] ] Negative (some

) With & Without ) [1]
Aberration Lung (CHL) cells polyploidy noted)
In Vivo
Chromosomal )

) Rat bone marrow  N/A Negative [1]
Aberration
Micronucleus Mouse bone )

N/A Negative [9]
Test marrow
Carcinogenicity

Based on the absence of treatment-related tumor increases in long-term studies in two rodent

species, Tolfenpyrad is classified as "not likely to be carcinogenic to humans."[5][9][11]

Table 5: Summary of Carcinogenicity Studies
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Highest
. . . . Referenc
Species Strain Duration Dosing Dose Outcome
e(s)
Tested
No
80 ppm )
) ) evidence of
Rat F344/DuCrj 2 Years Dietary (~-3.1 ] ~[1][xo]
carcinogeni
mg/kg/day) )
city
500/400/30  No
Crl:CD- ) 0 ppm evidence of
Mouse 78 Weeks Dietary ) ~[115]
1(ICR) (~60.9 carcinogeni

mg/kg/day) city

Reproductive and Developmental Toxicity

Tolfenpyrad is not considered a teratogen in rats or rabbits.[5] Developmental effects, such as
reduced fetal weight, and reproductive effects, like a reduced number of live offspring, were
generally observed at dose levels that also produced maternal toxicity (e.g., decreased body
weight gain).[5][6][11] Some studies have noted quantitative susceptibility, where fetal effects
occurred at doses below those causing significant maternal toxicity.[6][11]

Experimental Protocol: Two-Generation Reproduction
Study (Guideline OECD 416)

This study evaluates effects on male and female reproductive performance and on the
offspring. Groups of young adult male and female rats (FO generation, e.g., 30/sex/group) are
administered Tolfenpyrad, typically via the diet, prior to mating, during mating, gestation, and
lactation.[1] After weaning, selected F1 offspring are raised to adulthood and mated to produce
an F2 generation while continuing on the same treated diet.[1] Endpoints evaluated include
parental body weight, food consumption, clinical signs, estrous cycles, mating, fertility,
gestation length, parturition, and lactation. For offspring, viability, sex ratio, body weight, and
developmental landmarks are assessed.[11] Gross and microscopic pathology is performed on
parental animals and selected weanlings.[1]
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Table 6: Summary of Reproductive and Developmental

Toxicity Studies

Study Type Species

NOAEL (mg/kg
bwiday)

LOAEL (mglkg
bw/day) & Key
Effects

Reference(s)

Parental Toxicity Rat (2-Gen)

15

3: Moribundity,
decreased body
weight gain and
feed

consumption.

[5]

Reproductive
L Rat (2-Gen)
Toxicity

15

3: Reduced
number of live
offspring,
dystocia,
prolonged

gestation.

[1]5]

Maternal Toxicity = Rat (Dev)

3: Reduced body

weight gain and
feed

consumption.

[5]

Embryo/Fetal
o Rat (Dev)
Toxicity

4.5: Decreased
fetal weight,
increased
skeletal

variations.

[5]

Maternal Toxicity =~ Rabbit (Dev)

3: Mortality.

[5]

Embryo/Fetal )
o Rabbit (Dev)
Toxicity

6 (HDT)

>6: No effects
observed at the
highest dose
tested.

[5]

Neurotoxicity
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The available evidence indicates that Tolfenpyrad is not neurotoxic.[5][6] While clinical signs
such as ataxia and hypoactivity have been observed in some studies, these occurred at high,
near-lethal doses and were considered agonal (related to the process of dying) rather than
indicative of specific neurotoxicity.[6] Guideline acute and subchronic neurotoxicity studies in
rats revealed no clinical, functional, or histological signs of neurotoxicity.[5][6]

ble 7: [ . lies |

LOAEL (mglkg
NOAEL (mg/kg
Study Type bwiday) & Key Reference(s)
bwiday)
Effects

10 (females, LDT):
Reduced body weight
o 40 (females), 60 and feed
Acute Neurotoxicity ] [5]
(males, HDT) consumption. No
direct neurotoxic

effects.

6.0: Reduced body

weight gain and feed
90-Day Neurotoxicity 3.2 (females) consumption. No [5]

direct neurotoxic

effects.

Toxicity of Metabolites

The primary metabolites of Tolfenpyrad, PT-CA and OH-PT, have been assessed for toxicity.
In acute oral toxicity studies, they showed a similar toxicity profile to the parent compound.[1]
However, in a 4-week dietary study in rats, both metabolites were found to be less toxic than
Tolfenpyrad.[5] Regulatory bodies have concluded that the Acceptable Daily Intake (ADI) and
Acute Reference Dose (ARfD) for Tolfenpyrad are also protective for exposure to these
metabolites.[1][5]

Human Health Risk Assessment

Regulatory agencies establish health-based guidance values to protect human populations
from potential adverse effects of pesticide residues in food and water.
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» Acceptable Daily Intake (ADI): The ADI is an estimate of the amount of a substance that can
be ingested daily over a lifetime without an appreciable health risk. The ADI for Tolfenpyrad
is 0.006 mg/kg bw/day.[1] This is based on the NOAEL of 0.56 mg/kg bw/day from the 2-year
rat study, with a 100-fold safety factor applied.[1][10]

o Acute Reference Dose (ARfD): The ARD is an estimate of the amount of a substance that
can be ingested over a short period of time (e.g., 24 hours) without an appreciable health
risk. The ARID for Tolfenpyrad is 0.01 mg/kg bw/day.[1] This is based on the NOAEL of 1
mg/kg bw/day from developmental toxicity studies in rats and repeated-dose studies in dogs,
with a 100-fold safety factor applied.[1][10]

Table 8: Human Health Reference Values for Tolfenpyrad
. Basis of
Concentration o
Derivation
Value (mgl/kg . Safety Factor Reference(s)
(Critical Study
bwiday)

& Endpoint)

2-Year Rat
Study: NOAEL of
0.56 mg/kg/day
based on
ADI 0.006 reduced feed 100 [1][10]
intake and
effects on liver,
kidney, and
lymph nodes.

Rat
Developmental &
Dog Studies:
NOAEL of 1
mg/kg/day based
ARfD 0.01 100 [1][10]
on reduced body
weight/feed
intake (rat) and
vomiting/soft

stool (dog).

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1681338?utm_src=pdf-body
https://apps.who.int/pesticide-residues-jmpr-database/Document/208
https://apps.who.int/pesticide-residues-jmpr-database/Document/208
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20200728097&fileId=211
https://www.benchchem.com/product/b1681338?utm_src=pdf-body
https://apps.who.int/pesticide-residues-jmpr-database/Document/208
https://apps.who.int/pesticide-residues-jmpr-database/Document/208
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20200728097&fileId=211
https://www.benchchem.com/product/b1681338?utm_src=pdf-body
https://apps.who.int/pesticide-residues-jmpr-database/Document/208
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20200728097&fileId=211
https://apps.who.int/pesticide-residues-jmpr-database/Document/208
https://www.fsc.go.jp/fsciis/attachedFile/download?retrievalId=kya20200728097&fileId=211
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The toxicological profile of Tolfenpyrad in mammals is well-characterized. Its primary
mechanism of action is the inhibition of mitochondrial Complex I. The compound is rapidly
absorbed and extensively metabolized, with excretion occurring mainly through the feces. The
most consistent toxicological finding in repeated-dose studies across species is a reduction in
body weight and food consumption. Tolfenpyrad is not genotoxic, carcinogenic, or teratogenic,
and it does not exhibit specific neurotoxicity. Developmental and reproductive effects are
observed at doses that typically cause parental toxicity. The established ADI and ARfD are
considered protective for all potential human health risks from dietary exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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